molecular formula C12H19NO2 B13077110 2-(Piperidin-2-yl)cycloheptane-1,3-dione

2-(Piperidin-2-yl)cycloheptane-1,3-dione

Cat. No.: B13077110
M. Wt: 209.28 g/mol
InChI Key: JSUFKJWQCYGMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-2-yl)cycloheptane-1,3-dione is a compound that features a piperidine ring fused to a cycloheptane ring with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)cycloheptane-1,3-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both piperidine and cycloheptane moieties. This can be done using various catalysts and reaction conditions to facilitate the formation of the desired product. For example, the hydrogenation of unsaturated intermediates using cobalt, ruthenium, or nickel-based nanocatalysts can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)cycloheptane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(Piperidin-2-yl)cycloheptane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cycloheptane-based molecules. Examples are:

    2-Piperidinone: A simpler piperidine derivative with a single ketone group.

    Cycloheptanone: A cycloheptane derivative with a single ketone group.

Uniqueness

2-(Piperidin-2-yl)cycloheptane-1,3-dione is unique due to its fused ring structure and the presence of two ketone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-piperidin-2-ylcycloheptane-1,3-dione

InChI

InChI=1S/C12H19NO2/c14-10-6-1-2-7-11(15)12(10)9-5-3-4-8-13-9/h9,12-13H,1-8H2

InChI Key

JSUFKJWQCYGMQM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2C(=O)CCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.